

Troubleshooting image stitching errors in MC-Cam software

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MC-Cam Technical Support Center

Welcome to the **MC-Cam** Technical Support Center. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you resolve image stitching errors during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is image stitching in MC-Cam?

A1: Image stitching is a process in the **MC-Cam** software that combines multiple images with overlapping fields of view to create a single, high-resolution panoramic or composite image.[1] This is essential when imaging a sample that is larger than the microscope's single field of view at the desired resolution.

Q2: Why is my image stitch failing in **MC-Cam**?

A2: Stitching failures can occur for several reasons. The most common causes include insufficient overlap between adjacent image tiles, a lack of identifiable features for the software to align, and significant variations in illumination or focus across tiles.[2][3] Patient or sample movement between image acquisitions can also lead to misalignment.[4]

Q3: What are the most common visual artifacts I might see in a poorly stitched image?



A3: Common artifacts include visible seams or boundaries, "ghosting" or blurring where images are misaligned, and geometric distortions where straight lines appear bent or discontinuous.[4] [5] You may also notice intensity or color differences between different parts of the stitched image.[4]

Q4: How much overlap should I have between my images?

A4: While the optimal overlap can depend on the sample, a general recommendation is between 25% and 40%.[6] For samples with sparse or repetitive features, a higher overlap percentage is often better to ensure the algorithm has enough information for accurate alignment.[3]

Troubleshooting Guide: Resolving Stitching Errors

This guide is designed to walk you through the most common image stitching issues and their solutions.

Problem 1: Stitching Algorithm Fails with "Not Enough Features" Error

This is a common error when the software cannot find enough corresponding points between overlapping images to calculate their relative positions.[3]

► Solution Workflow:

A decision tree for troubleshooting the "Not Enough Features" error.

Detailed Steps:

- Verify Overlap: Ensure your image acquisition protocol includes at least a 25% overlap between adjacent tiles.[6]
- Assess Sample Features: Samples like clear sky, bare substrates, or highly repetitive
 patterns (e.g., some fabrics or grids) can be difficult for algorithms to stitch automatically.[5]
- Improve Image Quality: Check that each image tile is in sharp focus and that illumination is even across the entire field of view. Inconsistent brightness or focus can prevent feature



detection.[4]

 Manual Alignment: If automatic feature detection fails, use the "Manual Alignment" or "Gridbased Stitching" feature in MC-Cam, which allows you to define the tile layout based on the stage positions recorded during acquisition.

Problem 2: Visible Seams, Blurring, or "Ghosting" in the Stitched Image

These artifacts typically indicate a misalignment between tiles, even if the stitching process completes.[4][5]

► Causes and Solutions:



Cause	Description	Recommended Solution in MC-Cam
Parallax Error	Occurs if the camera or sample moves with any rotation between shots, causing foreground and background objects to shift relative to each other.[1]	Use a stable, high-precision motorized stage. Ensure the sample is securely mounted and flat.
Lens Distortion	Optical aberrations in the microscope objective can cause images to be warped, especially at the edges, preventing a perfect match.[2]	Enable the "Lens Distortion Correction" feature in MC- Cam's stitching module. Select the profile for your objective lens.
Inconsistent Exposure	Variations in brightness or white balance between tiles create noticeable seams.[8][9]	Use manual exposure and fixed white balance settings during acquisition. Utilize MC-Cam's "Intensity Normalization" or "Blending" tools post-stitching.[4]
Sample Movement	Any movement of the specimen between acquiring tiles will result in significant alignment errors.[4]	Ensure the sample is stable. For live-cell imaging, reduce the time between tile acquisitions.

Problem 3: Geometric Distortion in the Final Stitched Image

The final image appears warped, with straight lines appearing curved (barrel or pincushion distortion).[7]

► Troubleshooting Workflow:

Workflow for correcting geometric distortions in stitched images.



Detailed Steps:

- Enable Automatic Correction: The primary solution is to enable the "Lens Distortion Correction" feature within the MC-Cam stitching interface. This uses pre-calibrated profiles to computationally flatten the images before alignment.[7]
- Select the Right Profile: Ensure you have selected the correct objective lens from the dropdown menu. Using the wrong profile can introduce new distortions.
- Manual Refinement: For minor residual warping, the "Manual Warp Tool" can be used to make fine adjustments to the final stitched image.[2]

Experimental Protocols: Best Practices for Image Acquisition

Following a strict protocol during image acquisition is the most effective way to prevent stitching errors.

Protocol for Acquiring Stitch-Ready Images:

- System Calibration:
 - Before starting, ensure your microscope stage is properly calibrated.
 - Perform shading correction (flat-field correction) to ensure uniform illumination across the field of view.
- Camera & Microscope Settings:
 - Exposure: Set the exposure manually. Do not use automatic exposure, as this will cause brightness variations between tiles.[9]
 - White Balance: Use a fixed or custom white balance setting.[10]
 - Focus: Use autofocus on a central point of the sample area and then switch to manual focus to lock it. Do not re-focus between tiles.



- · Defining the Stitching Area:
 - Use the "Define Grid" tool in MC-Cam's acquisition module.
 - Set an overlap value appropriate for your sample. See the table below for recommendations.

Acquisition:

- Use a motorized stage for precise, repeatable movements. Manually moving the stage can introduce rotations and inconsistent overlaps.[6]
- Minimize vibrations in the environment during the capture process.

Recommended Overlap Percentages:

Feature Density in Sample	Recommended Overlap	Rationale
High (e.g., dense tissue, complex circuits)	25% - 30%	Sufficient features are present for robust alignment with minimal redundant data.
Medium (e.g., sparse cell cultures)	30% - 40%	Provides more data in the overlapping regions to compensate for fewer distinct features.
Low / Repetitive (e.g., fabrics, empty fields)	> 40%	Maximizes the chance that unique features are captured in the overlap zone to anchor the alignment.

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